1-(2-(3-(trifluorométhyl)-1H-pyrazol-4-yl)éthyl)pipérazine

Vue d'ensemble

Description

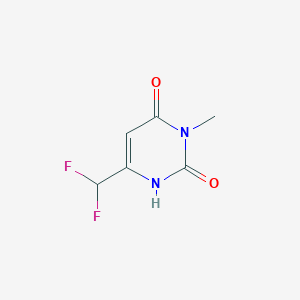

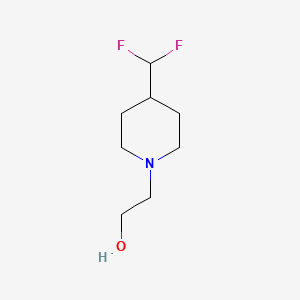

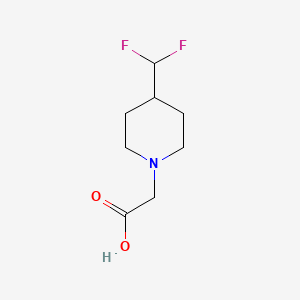

1-(2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine, also known as 1-(2-(3-TFMP)-1H-pyrazol-4-yl)ethyl)piperazine, is a synthetic compound with a wide range of applications in scientific research. Its unique structure and properties make it a valuable tool for scientists, particularly in the fields of biochemistry and physiology.

Applications De Recherche Scientifique

Chimie médicinale : Inhibition de c-Met

Ce composé a été rapporté comme inhibant la protéine kinase du facteur de transition épithéliale-mésenchymateuse (c-Met) . c-Met est une tyrosine kinase réceptrice qui, lorsqu'elle est dysrégulée, peut entraîner une progression et des métastases du cancer. Les inhibiteurs de c-Met tels que la 1-(2-(3-(trifluorométhyl)-1H-pyrazol-4-yl)éthyl)pipérazine sont donc d'un intérêt significatif dans le développement de thérapies anticancéreuses.

Neuropharmacologie : Modulation de GABA A

Des structures contenant le noyau de ce composé ont montré une activité comme modulateurs allostériques du récepteur GABA A . Ce récepteur est un récepteur majeur du neurotransmetteur inhibiteur dans le cerveau, et sa modulation est cruciale pour traiter divers troubles neurologiques, notamment l'anxiété, l'épilepsie et l'insomnie.

Science des polymères : Applications dans les cellules solaires

Les noyaux hétérocycliques présents dans ce composé ont été incorporés dans des polymères utilisés dans les cellules solaires . Ces polymères peuvent améliorer l'efficacité et la stabilité des cellules solaires, les rendant plus viables pour les solutions énergétiques durables.

Inhibition enzymatique : Inhibition de BACE-1

Ce composé a démontré une inhibition de la β-sécrétase 1 (BACE-1) . BACE-1 est une enzyme impliquée dans la production de peptides bêta-amyloïdes, qui sont impliqués dans le développement de la maladie d'Alzheimer. Les inhibiteurs de BACE-1 sont donc des agents thérapeutiques potentiels pour cette affection.

Sondes fluorescentes

En raison de ses caractéristiques structurales uniques, ce composé peut être utilisé pour créer des sondes fluorescentes . Ces sondes peuvent être utilisées en imagerie biologique pour étudier les structures et les fonctions cellulaires, fournissant des informations précieuses sur les processus cellulaires.

Inhibiteurs de kinases et modulateurs de récepteurs

La partie pipérazine, une partie de ce composé, se retrouve fréquemment dans les inhibiteurs de kinases et les modulateurs de récepteurs . Ceux-ci sont cruciaux dans la régulation des voies de signalisation cellulaire et ont des applications thérapeutiques dans les maladies où ces voies sont dysrégulées.

Mécanisme D'action

Target of Action

The primary target of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .

Mode of Action

1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine acts as a serotonergic agonist . It binds directly and selectively to the serotonin receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with the serotonin receptors mimics the effects of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

The compound’s action on the serotonin receptors affects the serotonergic pathways in the brain . These pathways are involved in various physiological processes such as mood regulation, sleep, and appetite, among others . By acting as a serotonergic agonist, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can influence these processes .

Pharmacokinetics

The piperazine moiety in 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . It is also used as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules . .

Result of Action

The molecular and cellular effects of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine’s action are primarily related to its interaction with the serotonin receptors. By acting as a serotonergic agonist, it can influence various physiological processes mediated by these receptors, potentially leading to changes in mood, sleep, and appetite .

Analyse Biochimique

Biochemical Properties

1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as superoxide dismutase, polyphenol oxidase, and phenylalanine ammonia-lyase . These interactions enhance the activities of these enzymes, leading to increased defensive responses in biological systems. Additionally, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can bind to serotonin receptors, mimicking the effects of serotonin and influencing various physiological processes .

Cellular Effects

The effects of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By binding to serotonin receptors, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can modulate neurotransmitter release and impact neuronal communication . Furthermore, it has been shown to activate the phenylpropanoid biosynthesis pathway, enhancing the production of secondary metabolites that play a role in plant defense mechanisms .

Molecular Mechanism

At the molecular level, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine exerts its effects through specific binding interactions with biomolecules. This compound functions as a full agonist at serotonin receptors, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . By binding to these receptors, it can mimic the effects of serotonin and influence various physiological processes. Additionally, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine has been shown to enhance the activities of enzymes involved in the phenylpropanoid biosynthesis pathway, leading to increased production of defensive metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that prolonged exposure to 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can lead to sustained activation of defensive pathways and increased production of secondary metabolites

Dosage Effects in Animal Models

The effects of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine in animal models vary with different dosages. At lower doses, this compound has been shown to enhance defensive enzyme activities and activate the phenylpropanoid biosynthesis pathway . At higher doses, it can produce adverse effects such as anxiety-like responses, altered thermoregulation, and weak cardiovascular effects . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.

Metabolic Pathways

1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is involved in various metabolic pathways, including the phenylpropanoid biosynthesis pathway. This compound interacts with enzymes such as superoxide dismutase, polyphenol oxidase, and phenylalanine ammonia-lyase, enhancing their activities and leading to increased production of defensive metabolites . Additionally, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can influence metabolic flux and metabolite levels, further contributing to its biochemical effects.

Transport and Distribution

The transport and distribution of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine within cells and tissues are facilitated by specific transporters and binding proteins. This compound can interact with serotonin transporters, influencing its localization and accumulation within neuronal cells . Additionally, its interactions with defensive enzymes suggest that it may be distributed to specific cellular compartments involved in plant defense mechanisms .

Subcellular Localization

1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. This compound has been shown to localize within neuronal cells, where it interacts with serotonin receptors and influences neurotransmitter release . Additionally, its interactions with defensive enzymes suggest that it may be targeted to specific compartments or organelles involved in plant defense mechanisms

Propriétés

IUPAC Name |

1-[2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N4/c11-10(12,13)9-8(7-15-16-9)1-4-17-5-2-14-3-6-17/h7,14H,1-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNNMBYZCBJVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=C(NN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482444.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-ol](/img/structure/B1482446.png)

![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482456.png)

![2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1482457.png)

![6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1482460.png)